![molecular formula C23H32N4O B3017200 N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide CAS No. 946286-61-9](/img/structure/B3017200.png)
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide involves complex organic chemistry techniques. In the first paper, a coumarin-based fluorescent ATRP initiator, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was synthesized. The synthesis process was not detailed in the abstract, but the compound was characterized using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating a thorough analysis of the molecular structure . In the second paper, a series of fluoren-9-yl ethyl amides were synthesized, including N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide. This compound was evaluated for its binding to human melatonin MT(1) and MT(2) receptors, suggesting a methodical approach to synthesis and subsequent pharmacological evaluation .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. The first paper provides detailed information about the crystal structure of the synthesized coumarin-based compound, which belongs to the monoclinic system and has specific lattice parameters. This level of detail suggests that the molecular structure was well-defined and could be related to the compound's efficiency as a fluorescent ATRP initiator . Although the second paper does not provide crystallographic data, the binding affinity to melatonin receptors implies a specific molecular conformation that allows for the interaction with these biological targets .
Chemical Reactions Analysis
The abstracts do not provide explicit details on the chemical reactions involved in the synthesis of the compounds. However, the successful synthesis and characterization of the compounds imply that the reactions were effectively carried out to produce the desired amides. The first paper mentions the use of the synthesized compound as an ATRP initiator, which suggests that it participates in atom transfer radical polymerization reactions to initiate the polymerization of acrylates . The second paper does not mention the chemical reactions of the compound but focuses on its pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their applications and the assays performed. The first paper highlights the compound's efficiency as a fluorescent ATRP initiator, which suggests that it has specific optical properties making it suitable for this role . The second paper discusses the chronobiotic activity of the synthesized amide, indicating its ability to interact with biological systems and affect physiological rhythms. The compound's efficacy in constricting human coronary arteries, although less than melatonin, also points to its bioactive properties .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated the potential of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating the N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide structure, as anticonvulsant agents. These compounds have shown broad spectra of activity in preclinical seizure models, including maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests, without impairing motor coordination, indicating a favorable safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Optical Device Applications
Novel chalcone derivative compounds, including those related to N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide, have been synthesized and their nonlinear optical properties investigated. These compounds exhibit a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity, suggesting potential applications in optical limiting devices (Rahulan et al., 2014).
Antimicrobial Agents
A series of thiazolidinone derivatives, incorporating the dimethylamino phenyl moiety, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel et al., 2012).
Analgesic Agents
Compounds featuring the N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide structure have been evaluated as potential analgesic agents. A series of new pyrroledicarboximides were synthesized and tested in animal models, showing significant analgesic activity without toxic effects, indicating their potential use in pain management (Malinka et al., 2005).
Non-Ulcerogenic Anti-Inflammatory Agents
Research on (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, structurally related to N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide, has shown promising anti-inflammatory and analgesic activities without inducing gastric lesions, offering a potential pathway to non-ulcerogenic anti-inflammatory drugs (Berk et al., 2009).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-4-23(28)24-18-22(19-10-12-20(13-11-19)25(2)3)27-16-14-26(15-17-27)21-8-6-5-7-9-21/h5-13,22H,4,14-18H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIGSEDGWRWARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)
![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)
![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

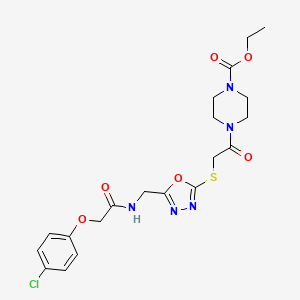
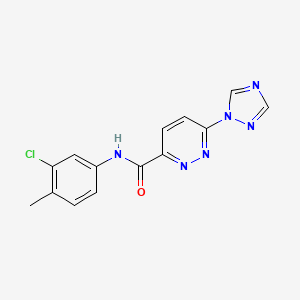
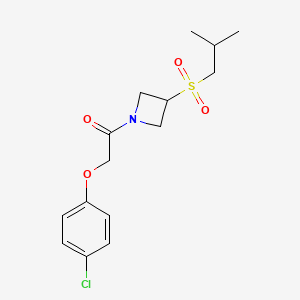
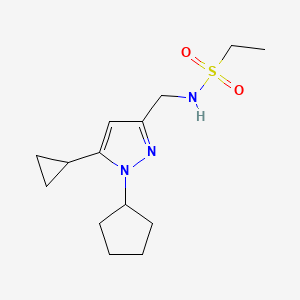
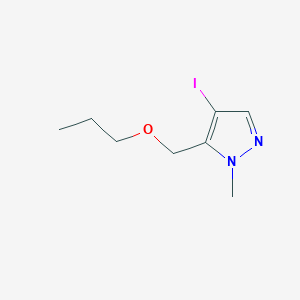
![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)
